molecular formula C11H11N3 B2912260 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile CAS No. 1596063-06-7

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2912260
CAS No.: 1596063-06-7
M. Wt: 185.23
InChI Key: OJOQEDRJELRGAF-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features both a pyridine and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method involves the use of cyanoacetamide as a starting material, which undergoes cyclization and subsequent functional group transformations to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-cyanopyridine and 3-cyanopyridine share structural similarities.

    Tetrahydropyridine derivatives: Compounds such as 1,2,3,6-tetrahydropyridine and its substituted derivatives.

Uniqueness

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile is unique due to the combination of both pyridine and tetrahydropyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h1-2,4-6H,3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOQEDRJELRGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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